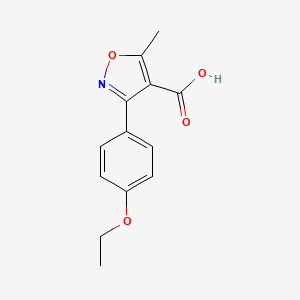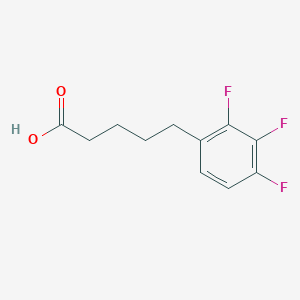
5-(2,3,4-Trifluorophenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3,4-Trifluorophenyl)pentanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trifluorophenyl)pentanoic acid typically involves the introduction of the trifluorophenyl group onto a pentanoic acid backbone. One common method involves the reaction of 2,3,4-trifluorobenzene with a suitable pentanoic acid derivative under specific conditions. For example, the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride can facilitate the formation of the desired intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. The process typically includes steps such as hydrogenation, fluorination, and diazotization, followed by high-temperature cracking and halogenation . These methods ensure the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
5-(2,3,4-Trifluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学研究应用
5-(2,3,4-Trifluorophenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the development of advanced materials, including polymers and coatings
作用机制
The mechanism of action of 5-(2,3,4-Trifluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
相似化合物的比较
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Another trifluorophenyl derivative with similar chemical properties.
2,3,4,5-Tetrafluorophenol: A related compound with additional fluorine atoms on the phenyl ring.
Uniqueness
5-(2,3,4-Trifluorophenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .
属性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
5-(2,3,4-trifluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H11F3O2/c12-8-6-5-7(10(13)11(8)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
InChI 键 |
RXEAHKOIBWQCFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CCCCC(=O)O)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


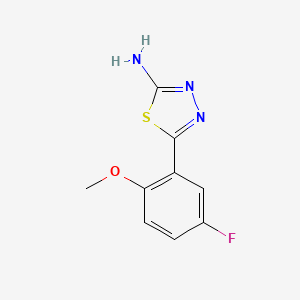
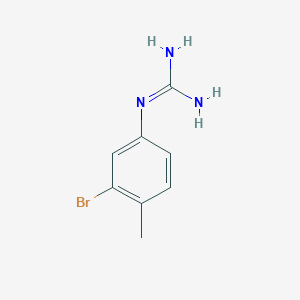
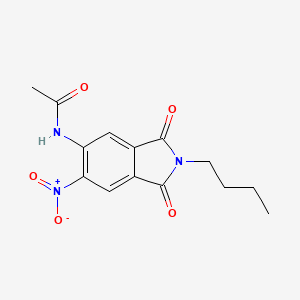

![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
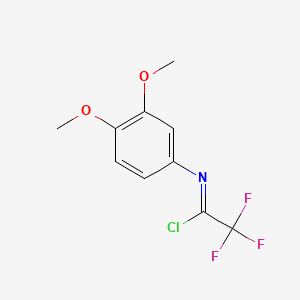

![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
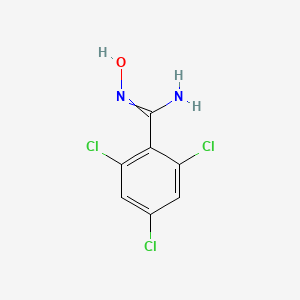
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
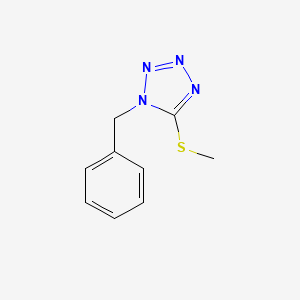
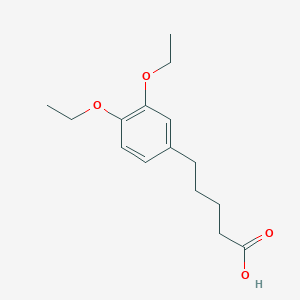
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
